(1R)-4-Methoxy-2-oxo-3-(prop-2-en-1-yl)cyclopent-3-en-1-yl acetate
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Overview
Description
(1R)-4-Methoxy-2-oxo-3-(prop-2-en-1-yl)cyclopent-3-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, a methoxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4-Methoxy-2-oxo-3-(prop-2-en-1-yl)cyclopent-3-en-1-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methoxy group: This step often involves the use of methanol and a strong acid catalyst to introduce the methoxy group via a substitution reaction.
Formation of the acetate ester: The final step involves the esterification of the hydroxyl group with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as distillation and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-4-Methoxy-2-oxo-3-(prop-2-en-1-yl)cyclopent-3-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R)-4-Methoxy-2-oxo-3-(prop-2-en-1-yl)cyclopent-3-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-4-Methoxy-2-oxo-3-(prop-2-en-1-yl)cyclopent-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R)-4-Methoxy-2-oxo-3-(prop-2-en-1-yl)cyclopent-3-en-1-yl propionate: Similar structure but with a propionate ester instead of an acetate ester.
(1R)-4-Methoxy-2-oxo-3-(prop-2-en-1-yl)cyclopent-3-en-1-yl butyrate: Similar structure but with a butyrate ester.
Uniqueness
The uniqueness of (1R)-4-Methoxy-2-oxo-3-(prop-2-en-1-yl)cyclopent-3-en-1-yl acetate lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61697-02-7 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
[(1R)-4-methoxy-2-oxo-3-prop-2-enylcyclopent-3-en-1-yl] acetate |
InChI |
InChI=1S/C11H14O4/c1-4-5-8-9(14-3)6-10(11(8)13)15-7(2)12/h4,10H,1,5-6H2,2-3H3/t10-/m1/s1 |
InChI Key |
IOWGBNABZSGFOA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=C(C1=O)CC=C)OC |
Canonical SMILES |
CC(=O)OC1CC(=C(C1=O)CC=C)OC |
Origin of Product |
United States |
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